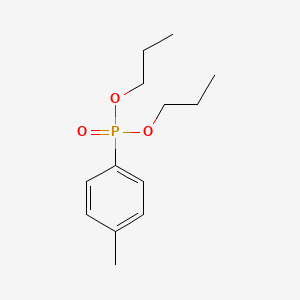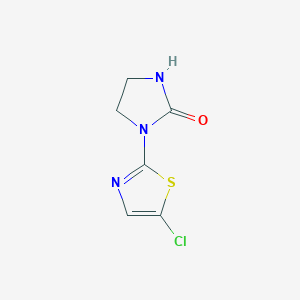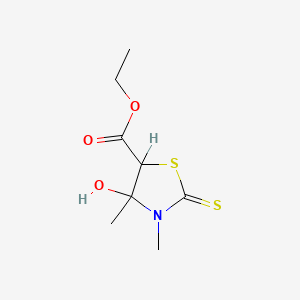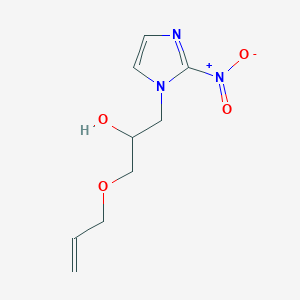
alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicinal chemistry. This compound features an allyloxy group attached to a methyl group, which is further connected to a 2-nitroimidazole ring and an ethanol moiety. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through a reaction between an allyl halide and a suitable nucleophile, such as an alcohol or an amine.
Nitroimidazole Ring Formation: The nitroimidazole ring is synthesized by nitration of an imidazole precursor, followed by subsequent functional group modifications.
Coupling Reaction: The allyloxy intermediate is then coupled with the nitroimidazole ring through a series of reactions, including alkylation and reduction steps.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol involves its interaction with molecular targets and pathways within biological systems. The nitro group is typically reduced to form reactive intermediates, which can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The compound’s unique structure allows it to selectively target specific enzymes and pathways, making it effective against certain microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections.
Ornidazole: A nitroimidazole used for its antiparasitic properties.
Uniqueness
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity compared to other nitroimidazoles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
21787-89-3 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
1-(2-nitroimidazol-1-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-4,8,13H,1,5-7H2 |
Clé InChI |
ZGENSUYRNWPOET-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CN1C=CN=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


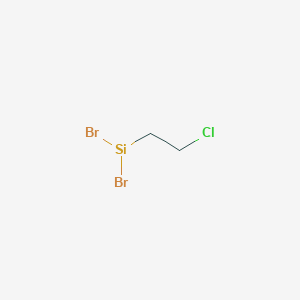
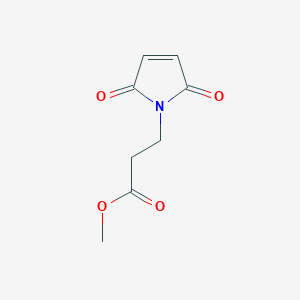

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
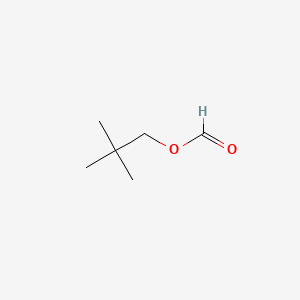
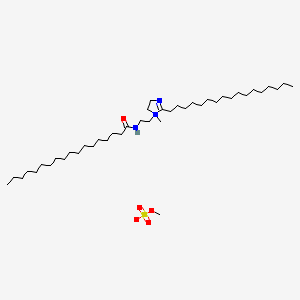


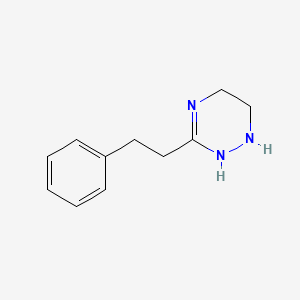
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
